

# Spectroscopic Profile of 2-(Bromomethyl)-1,4-dioxane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Bromomethyl)-1,4-dioxane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document combines foundational spectroscopic principles with data extrapolated from the 1,4-dioxane core and analogous brominated compounds to present a predictive and practical guide for its characterization.

## Data Presentation

The following tables summarize the predicted spectroscopic data for **2-(Bromomethyl)-1,4-dioxane**.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.30 - 3.50	Multiplet	2	-CH <sub>2</sub> Br
~ 3.60 - 3.90	Multiplet	7	Dioxane ring protons

Rationale: The protons of the 1,4-dioxane ring typically appear around 3.69 ppm as a singlet due to high symmetry.[1] The introduction of the bromomethyl substituent breaks this symmetry, leading to more complex multiplets for the seven ring protons. The electron-withdrawing bromine atom will cause the adjacent methylene (-CH<sub>2</sub>Br) protons to appear downfield, generally in the range of  $\delta$  3.4–4.7 ppm.[2]

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 30 - 35	-CH <sub>2</sub> Br
~ 65 - 75	Dioxane ring carbons

Rationale: The carbons in unsubstituted 1,4-dioxane resonate at approximately 67 ppm.[3] In **2-(Bromomethyl)-1,4-dioxane**, we expect three distinct signals for the dioxane ring carbons due to the loss of symmetry. The carbon of the bromomethyl group (-CH<sub>2</sub>Br) is expected to appear in the typical range for alkyl halides.[4]

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Predicted Absorption Range (cm <sup>-1</sup> )	Intensity	Functional Group
2850 - 3000	Medium-Strong	C-H stretch (alkyl)
1070 - 1150	Strong	C-O-C stretch (ether)
600 - 700	Medium-Strong	C-Br stretch

Rationale: The IR spectrum is expected to show characteristic absorptions for C-H stretching vibrations of the alkyl portions of the molecule.[5] A strong band corresponding to the C-O-C stretching of the cyclic ether is also anticipated.[5] The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region.

**Table 4: Predicted Mass Spectrometry (MS) Data**

Predicted m/z	Ion Type	Notes
180/182	$[M]^+$	Molecular ion peak (presence of Br isotopes)
101	$[M-Br]^+$	Loss of a bromine atom
87	$[C_4H_7O_2]^+$	Fragment corresponding to the dioxane ring after loss of the bromomethyl group

Rationale: The molecular weight of **2-(Bromomethyl)-1,4-dioxane** ( $C_5H_9BrO_2$ ) is approximately 181.03 g/mol .[6] Due to the nearly equal natural abundance of the bromine isotopes ( $^{79}Br$  and  $^{81}Br$ ), the molecular ion peak will appear as a doublet  $[M]^+$  and  $[M+2]^+$  with a characteristic 1:1 intensity ratio. Common fragmentation pathways include the loss of the bromine atom and the cleavage of the bromomethyl group.

## Experimental Protocols

Standard, generalized protocols for obtaining the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Bromomethyl)-1,4-dioxane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[7]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]
- $^1H$  NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[7]
- $^{13}C$  NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A significantly larger number of scans will be required compared to  $^1H$  NMR due to the low natural abundance of  $^{13}C$ . [7][9]

### Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2-(Bromomethyl)-1,4-dioxane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.[\[10\]](#)
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

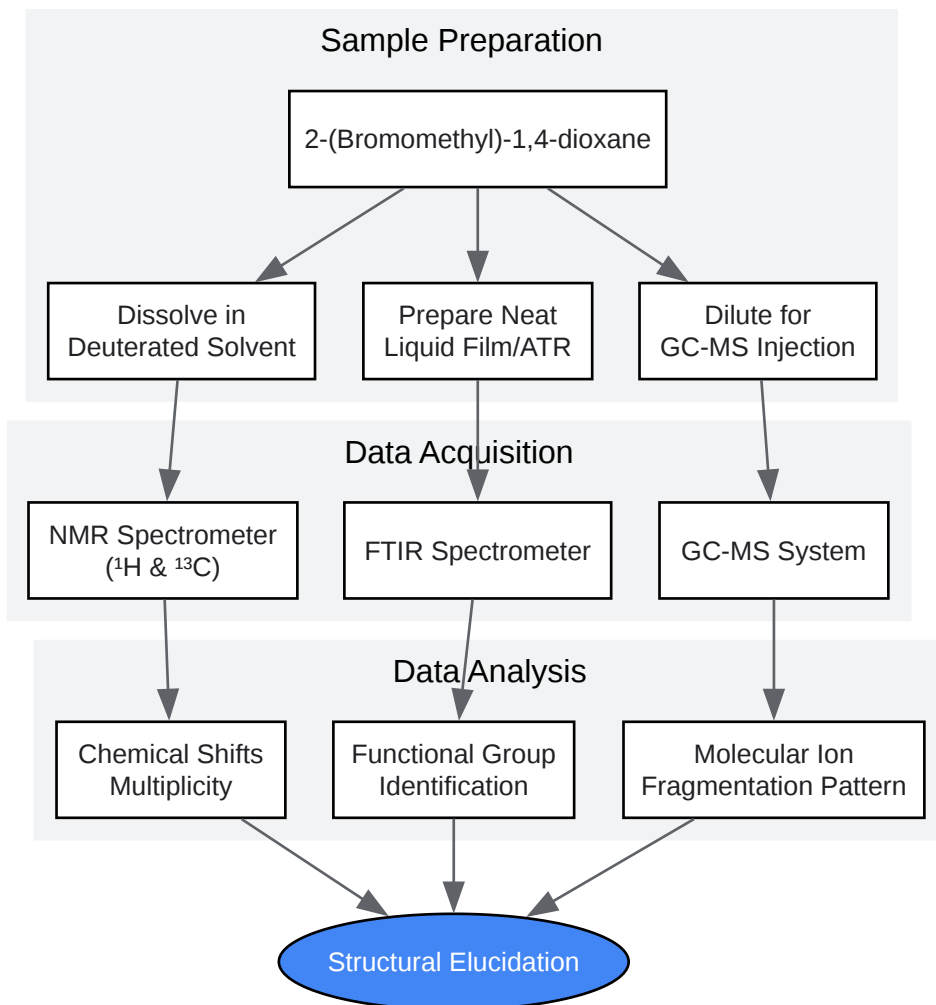
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, commonly via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.[\[11\]](#)
- **Ionization:** Utilize Electron Ionization (EI) as a standard method for generating fragment ions and a clear molecular ion peak.
- **Analysis:** The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio ( $m/z$ ). Data can be collected in full scan mode to see all fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity of specific ions.[\[12\]](#)

## Visualizations

### Spectroscopic Analysis Workflow

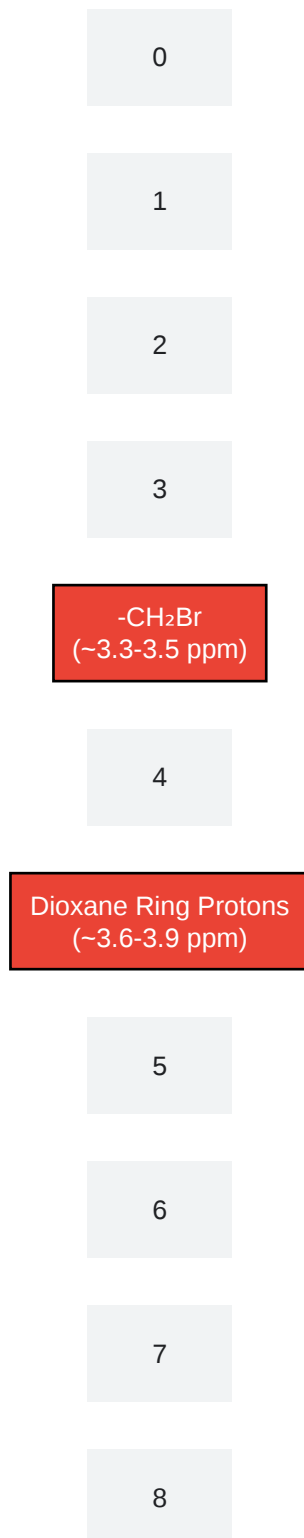
## General Workflow for Spectroscopic Analysis



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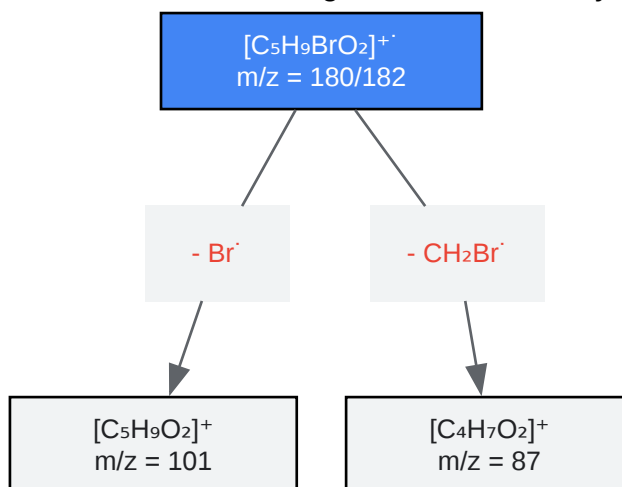
Caption: General workflow for the spectroscopic analysis of a chemical compound.

## Predicted $^1\text{H}$ NMR Signals

Predicted  $^1\text{H}$  NMR Signals for 2-(Bromomethyl)-1,4-dioxane[Click to download full resolution via product page](#)Caption: Predicted chemical shift regions for the protons of **2-(Bromomethyl)-1,4-dioxane**.

## Predicted Mass Spectrometry Fragmentation

Predicted EI-MS Fragmentation Pathway



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Caption: Key fragmentation pathways for **2-(Bromomethyl)-1,4-dioxane** in Mass Spectrometry.

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